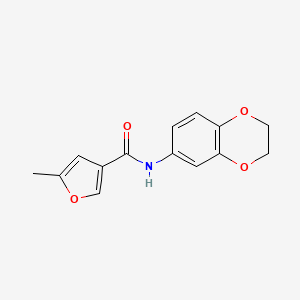

N-(2,1,3-benzoxadiazol-5-ylmethyl)-8-fluoro-N-methyl-2-quinolinecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

"N-(2,1,3-benzoxadiazol-5-ylmethyl)-8-fluoro-N-methyl-2-quinolinecarboxamide" belongs to a class of compounds containing quinoline and benzoxadiazole structures. Compounds with quinoline rings often exhibit a range of pharmacological activities, including antimicrobial and antiviral properties. The presence of benzoxadiazole adds to the chemical complexity and potential biological activity of the molecule.

Synthesis Analysis

The synthesis of related quinoline derivatives involves multiple steps, typically starting from simpler aromatic compounds and proceeding through various stages of functionalization. For example, Vaksler et al. (2023) outlined the synthesis of a similar compound, demonstrating the complex nature of these syntheses and the precision required in each step to achieve the final product (Vaksler et al., 2023).

Aplicaciones Científicas De Investigación

GABAA/Benzodiazepine Receptor Interaction

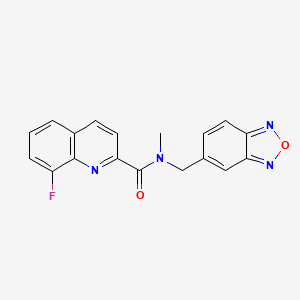

Compounds related to the quinoline structure have been studied for their interaction with the GABAA/benzodiazepine receptor. They exhibit a range of intrinsic efficacies, contributing to the understanding of receptor binding and function. This research is crucial for developing new therapeutic agents affecting the central nervous system (Tenbrink et al., 1994).

Imaging Peripheral Benzodiazepine Receptors

Quinoline-2-carboxamide derivatives have been used in the development of radioligands for positron emission tomography (PET) imaging. These compounds are significant for the noninvasive assessment of peripheral benzodiazepine type receptors (PBR), enhancing the understanding and diagnosis of various neurological disorders (Matarrese et al., 2001).

Anticancer Potential

Modification of quinolone structures, including those similar to N-(2,1,3-benzoxadiazol-5-ylmethyl)-8-fluoro-N-methyl-2-quinolinecarboxamide, has been explored for anticancer applications. These modifications aim to switch activity from antibacterial to anticancer, showing significant potential in targeting various cancer cells (Ahadi et al., 2020).

Antitrypanosomal Drugs

Studies on derivatives of oxadiazole N-oxide and quinoxaline di-N-oxide have demonstrated promising antitrypanosomal activity against Trypanosoma cruzi. These findings are significant in the development of new treatments for diseases such as Chagas disease (Cerecetto et al., 1999).

Propiedades

IUPAC Name |

N-(2,1,3-benzoxadiazol-5-ylmethyl)-8-fluoro-N-methylquinoline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13FN4O2/c1-23(10-11-5-7-14-16(9-11)22-25-21-14)18(24)15-8-6-12-3-2-4-13(19)17(12)20-15/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVECZRGMGVOPFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC2=NON=C2C=C1)C(=O)C3=NC4=C(C=CC=C4F)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,1,3-benzoxadiazol-5-ylmethyl)-8-fluoro-N-methyl-2-quinolinecarboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[4-(allyloxy)benzylidene]-2-[(3-bromobenzyl)thio]acetohydrazide](/img/structure/B5579128.png)

![8-(4-methoxy-2-methylbenzyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5579134.png)

![(3S*,4R*)-1-[3-(3,5-dimethylphenyl)propanoyl]-4-phenylpyrrolidine-3-carboxylic acid](/img/structure/B5579142.png)

![2-hydroxy-5-{[(4-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B5579150.png)

![8-(1-benzothien-5-ylcarbonyl)-2-ethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5579156.png)

![(4aS*,7aR*)-4-(cyclobutylcarbonyl)-N-ethylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5579158.png)

![6-ethyl-3-[(6-hydroxy-1,4-oxazepan-4-yl)carbonyl]-1,5-dimethylpyridin-2(1H)-one](/img/structure/B5579176.png)

![1-(2-chloro-4-fluorobenzyl)-N'-[(5-methyl-2-furyl)methylene]-4-piperidinecarbohydrazide](/img/structure/B5579182.png)

![2-[5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5579184.png)

![2-(3-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5579192.png)

![2,3,4-trifluoro-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)benzenesulfonamide](/img/structure/B5579196.png)